Phosphorus sesquisulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trithia-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P4S3/c5-1-2-3(1)7-4(5)6-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFRHVDPXXRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P12P3P1SP(S2)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P4S3 | |
| Record name | PHOSPHORUS SESQUISULFIDE, FREE FROM YELLOW AND WHITE PHOSPHORUS | |
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| Record name | Phosphorus sesquisulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphorus_sesquisulfide | |
| Description | Chemical information link to Wikipedia. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4074562 | |
| Record name | 3,5,7-Trithia-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane | |
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Molecular Weight |
220.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphorus sesquisulfide, free from yellow and white phosphorus appears as a yellow crystalline solid. Easily ignited by friction. Forms sulfur dioxide and phosphorus pentaoxide during combustion. Reacts with water to form phosphoric acid, a corrosive material. Used to make matches and in the manufacture of other chemicals., Yellowish-green solid; [Merck Index] Light yellow powder; [Aldrich MSDS] | |
| Record name | PHOSPHORUS SESQUISULFIDE, FREE FROM YELLOW AND WHITE PHOSPHORUS | |
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| Record name | Phosphorus sesquisulfide | |
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Boiling Point |
407.5 °C | |
| Record name | PHOSPHORUS SESQUISULFIDE | |
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Solubility |
Solubility in benzene = 2.5 g/100g at 17 °C, 17 g/100g at 80 °C, 100 G/100 CC CARBON DISULFIDE AT 17 °C; 11.1 G/100 CC BENZENE AT 30 °C, Insoluble in cold water; decomposed by hot water, yielding H2S; Soluble in carbon disulfide (60% w/w at 20 °C); soluble in benzene, similar hydrocarbons, phorphorus trichloride | |
| Record name | PHOSPHORUS SESQUISULFIDE | |
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Density |
2.03 at 20 °C/4 °C | |
| Record name | PHOSPHORUS SESQUISULFIDE | |
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Color/Form |
Yellow-green orthogonal crystals, Yellowish-green, long, rhombic needles from benzene, Yellow, crystalline mass | |
CAS No. |
1314-85-8 | |
| Record name | PHOSPHORUS SESQUISULFIDE, FREE FROM YELLOW AND WHITE PHOSPHORUS | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 3,5,7-Trithia-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane | |
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| Record name | Phosphorus sesquisulfide | |
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| Record name | 3,5,7-Trithia-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane | |
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| Record name | Tetraphosphorus trisulphide | |
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| Record name | PHOSPHORUS SESQUISULFIDE | |
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| Record name | PHOSPHORUS SESQUISULFIDE | |
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Melting Point |
172.5 °C | |
| Record name | PHOSPHORUS SESQUISULFIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1257 | |
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Synthesis Methodologies and Precursor Chemistry of Tetraphosphorus Trisulfide
Industrial-Scale Production Methodologies and Process Optimization
The industrial manufacturing of tetraphosphorus (B14172348) trisulfide (P₄S₃), also known as phosphorus sesquisulfide, is a well-established process primarily driven by its significant application, most notably in the production of "strike-anywhere" matches. wikipedia.org The methodologies employed are designed for scalability, cost-efficiency, and safety, given the flammable nature of the reactants and product. google.com
The fundamental approach to synthesizing tetraphosphorus trisulfide on an industrial scale involves the direct reaction of elemental phosphorus with sulfur. scispace.com While both red and white phosphorus can be used as precursors, white phosphorus is often favored in industrial settings due to economic considerations. google.comwikipedia.org The synthesis is based on the controlled fusion of the elements in precise stoichiometric ratios. webqc.org The balanced chemical equation for the synthesis using the common allotropes of the elements is:
8 P₄(s) + 3 S₈(s) → 8 P₄S₃(s) webqc.org
Industrial production is typically carried out in reactors designed to handle the exothermic nature of the reaction and the hazardous properties of the materials involved. google.com
Precursor Chemistry and Reaction Conditions
The selection of precursors and the strict control of reaction parameters are critical for achieving high yield and purity of the final product.
Table 1: Precursor Materials for Industrial P₄S₃ Synthesis
| Precursor | Allotrope/Form | Role | Key Considerations |
|---|---|---|---|
| Phosphorus | White Phosphorus (P₄) | Reactant | Preferred for industrial scale due to lower cost. google.com Highly flammable and toxic. |
| Red Phosphorus | Reactant | Can also be used; reaction requires higher temperatures. wikipedia.org |
| Sulfur | Molten Sulfur (S₈) | Reactant | Reacted in liquid form with phosphorus. nih.gov |
The reaction is generally performed by introducing the reactants into a molten batch of pre-existing phosphorus sulfide (B99878), which helps to absorb and manage the heat generated during the exothermic reaction. google.com To prevent spontaneous combustion and unwanted side reactions, the entire process is conducted under an inert atmosphere, such as nitrogen or carbon dioxide. google.com
Table 2: Industrial Reaction Parameters for P₄S₃ Synthesis
| Parameter | Value/Condition | Purpose | Source(s) |
|---|---|---|---|
| Molar Ratio (P:S) | 4:3 | Stoichiometric ratio for P₄S₃ formation. | |
| Temperature | >200 °C | To initiate and sustain the reaction in a molten state. | google.com |
| Initial Heating: to 300°C | To ensure the mixture is completely molten. | ||
| Crystallization: cool to 200°C | To allow the P₄S₃ product to crystallize from the melt. | ||
| Reactor Type | Agitated Stainless Steel Reactor | To ensure proper mixing and heat distribution. | google.com |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation and spontaneous combustion. | google.com |
| Solvent (Optional) | Inert, high-boiling solvent | Can be used to control the reaction. wikipedia.orgnih.gov | |
Process Optimization and Purification
Optimizing the manufacturing process is crucial for maximizing yield, ensuring product quality, and maintaining safe operations. Key optimization strategies involve continuous processing, impurity management, and advanced purification techniques.
A continuous production process has been developed where phosphorus and sulfur are continuously introduced into a molten mass of the phosphorus sulfide product. google.com The molten reaction product is then continuously discharged for further processing, such as flaking and grinding. google.com
A significant challenge in the synthesis is the potential formation of higher phosphorus sulfides, such as tetraphosphorus heptasulfide (P₄S₇) and phosphorus pentasulfide (P₄S₁₀), as impurities. google.com This can occur if there is an excess of sulfur. google.com To obtain a product of salable quality, these impurities must be removed. A common method involves quenching the molten product in water and then leaching the resulting granular solid to remove the more water-soluble higher sulfide impurities. google.com
Further process enhancements focus on the handling and finishing of the final product to improve safety and usability.
Table 3: Process Optimization and Purification Techniques for P₄S₃
| Technique | Description | Objective | Source(s) |
|---|---|---|---|
| Vacuum Distillation | The crude P₄S₃ is distilled under vacuum (e.g., 1-20 mm Hg) at elevated temperatures (e.g., 200-240 °C). | Purification of the final product. | google.com |
| Slurry Formation | The molten P₄S₃ product is sprayed into a bath of mineral oil, forming a slurry. | Suppresses dust formation and reduces the flammability of the final product. | google.com |
| Recrystallization | The crude product is dissolved in a suitable solvent (e.g., carbon disulfide, benzene) and then carefully recrystallized. | High-purity product isolation. wikipedia.orgwikipedia.org | |
| Continuous Processing | Reactants are continuously fed into a molten product mass, and the product is continuously removed. | Increase throughput and process efficiency. | google.com |
| Water Leaching | The quenched, solid product is washed with water. | To remove water-soluble higher sulfide impurities. | google.com |
These industrial methodologies and optimization strategies allow for the large-scale, safe, and efficient production of tetraphosphorus trisulfide, meeting the demands of its commercial applications.
Molecular and Electronic Structure Elucidation of Tetraphosphorus Trisulfide
Fundamental Structural Characterization
Polyhedral Skeletal Frameworks and C₃v Symmetry
Tetraphosphorus (B14172348) trisulfide possesses a distinctive cage-like molecular structure. wikipedia.org The molecule is characterized by a polyhedral skeletal framework derived from a tetrahedral P₄ unit, where sulfur atoms are inserted into three of the P-P bonds. wikipedia.orgvedantu.com This arrangement results in a molecule with C₃v symmetry, meaning it has a threefold rotational axis and three vertical mirror planes. wikipedia.orgresearchgate.net The structure can be visualized as a triangular base of three phosphorus atoms, with each of these phosphorus atoms bonded to a sulfur atom. These three sulfur atoms are, in turn, bonded to a single apical phosphorus atom. vedantu.com
Interatomic Bond Distances (e.g., P-S and P-P Bonds)
The geometry of the P₄S₃ molecule is well-defined by its interatomic bond distances. The molecule contains three P-P single bonds and six P-S single bonds. vedantu.com Experimental and computational studies have determined the approximate bond lengths for these interactions.
| Bond Type | Bond Length (Å) |
| P-S | 2.090 - 2.11 |
| P-P | 2.235 |
| Data sourced from multiple references. wikipedia.orgvedantu.commaterialsproject.org |
The P-S bond distances are reported to be approximately 2.090 Å, with some studies indicating a range up to 2.11 Å. wikipedia.orgvedantu.commaterialsproject.org The P-P bond length is consistently reported as 2.235 Å. wikipedia.orgvedantu.com
Structural Isomerism Considerations in Related Systems
While P₄S₃ itself has a well-defined and stable structure, the broader family of phosphorus sulfides exhibits significant structural isomerism. chemeurope.comwikipedia.org Several phosphorus sulfides with the general formula P₄Sₓ (where x can be 4, 5, 6, 7, 8, and 9) exist as different isomers. chemeurope.comwikipedia.org These isomers are typically distinguished by Greek letter prefixes (e.g., α- and β-), which are based on the historical order of their discovery rather than on specific structural principles. chemeurope.com All known molecular phosphorus sulfides, including these isomers, are based on a tetrahedral arrangement of four phosphorus atoms. chemeurope.comwikipedia.orgwikiwand.com The formation of these various isomers can often be achieved through specific synthetic routes, such as the thermolysis of phosphorus and sulfur mixtures or through controlled sulfidation and desulfurization reactions. chemeurope.comwikiwand.com For example, α-P₄S₅ can be prepared via a photochemical reaction of P₄S₁₀ with red phosphorus. wikipedia.org
Comparative Structural Studies with Related Phosphorus Chalcogenides
Analogous Structures: P₄Se₃ and Mixed Chalcogenides (e.g., P₄S₂Se, P₄SSe₂)
The structural motif of P₄S₃ is not unique to phosphorus sulfides. The analogous phosphorus selenide, tetraphosphorus triselenide (P₄Se₃), adopts the same cage-like structure with C₃v symmetry. wikipedia.orgmomap.net.cn Due to their structural similarity, P₄S₃ and P₄Se₃ can form mixed crystals. wikipedia.org Furthermore, at elevated temperatures, mixed chalcogenide molecules such as P₄S₂Se and P₄SSe₂ can be formed. wikipedia.orgmuni.cz These mixed species maintain the fundamental polyhedral framework, with selenium atoms substituting for sulfur atoms in the structure. muni.cz
Structural Relationships with Other Phosphorus Sulfides (e.g., P₄S₅, P₄S₇, P₄S₁₀)
The structure of P₄S₃ is a fundamental building block for understanding the structures of other, more sulfur-rich phosphorus sulfides. All molecular phosphorus sulfides are derived from the P₄ tetrahedron. scispace.com
P₄S₅ : The structure of β-P₄S₅ also features a P₄ core, with sulfur atoms bridging some of the phosphorus atoms. nih.gov
P₄S₇ : Tetraphosphorus heptasulfide (P₄S₇) has a structure that can be viewed as being derived from the P₄S₃ cage. quora.com
P₄S₁₀ : Phosphorus pentasulfide, which exists as the dimer P₄S₁₀, has a highly symmetric adamantane-like structure with Td point group symmetry. researchgate.netwikipedia.org This structure is also based on a P₄ tetrahedron, but in this case, all P-P bonds are replaced by P-S-P bridges, and each phosphorus atom is also bonded to an exocyclic sulfur atom. wikipedia.org
The systematic variation in the number of sulfur atoms across the P₄Sₓ series leads to a rich diversity of molecular structures, all fundamentally related to the initial P₄ tetrahedral framework. chemeurope.comwikipedia.orgwikiwand.com
Theoretical Investigations of Electronic Structure
Theoretical studies have provided deep insights into the electronic makeup of P₄S₃, complementing experimental findings and explaining the molecule's reactivity and spectroscopic behavior.
The electronic structure of P₄S₃ has been extensively studied using various molecular orbital (MO) theory approaches, including the Xα scattered-wave (XαSW), extended Hückel (EH), and Complete Neglect of Differential Overlap (CNDO) methods. cdnsciencepub.comcdnsciencepub.com These computational techniques have been instrumental in interpreting experimental data, such as the ionization energies determined by HeI photoelectron spectroscopy. cdnsciencepub.com
The XαSW method, in particular, has been shown to provide a very good account of the experimental ionization energies. cdnsciencepub.comcdnsciencepub.com The extended Hückel method, a semi-empirical approach, considers all valence electrons (both sigma and pi) and is useful for determining molecular orbitals, although it is less successful in predicting structural geometry. wikipedia.orgwustl.edu The CNDO method is another semi-empirical approach that simplifies calculations by neglecting the differential overlap between atomic orbitals, offering a balance between computational speed and accuracy. iranchembook.irnumberanalytics.com
These theoretical models have been used to analyze the nature of the molecular orbitals in P₄S₃. cdnsciencepub.comcdnsciencepub.com The calculations reveal that the valence shell levels can be categorized into two distinct groups. cdnsciencepub.comcdnsciencepub.com
The valence shell electronic configuration of P₄S₃, as elucidated by theoretical calculations, reveals a distinct separation of molecular orbitals. cdnsciencepub.comcdnsciencepub.com The lower energy orbitals are predominantly multicenter in character with significant s-orbital contribution. cdnsciencepub.comcdnsciencepub.com In contrast, the upper occupied molecular orbitals are either non-bonding or weakly bonding and are primarily composed of p-orbitals. cdnsciencepub.comcdnsciencepub.com
A key feature of the bonding in P₄S₃ highlighted by these theoretical studies is the presence of "bent bonding". cdnsciencepub.comresearchgate.net This is characterized by electron density located outside the direct lines connecting the bonded atoms, a deviation from the conventional straight-line depiction of covalent bonds. cdnsciencepub.com Contour plots of the wave functions and charge distributions emphasize this feature, showing significant electron density outside the cage framework of the molecule. cdnsciencepub.comcdnsciencepub.com
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure of molecules like P₄S₃. wikipedia.orgscispace.comresearchgate.net DFT methods are based on the principle that the ground-state properties of a many-electron system can be determined from its electron density. wikipedia.orgscispace.com Various DFT approaches, such as those employing the B3LYP functional with the 6-31G* basis set, have been used to theoretically examine the properties of P₄S₃. researchgate.netresearchgate.net
DFT calculations have been successfully applied to predict the vibrational frequencies (infrared and Raman spectra) of P₄S₃, showing good agreement with experimental data. researchgate.netresearchgate.net These studies provide a detailed assignment of the normal modes of vibration, contributing to a deeper understanding of the molecule's dynamics. researchgate.netresearchgate.net
In the context of electronic properties, DFT is instrumental in analyzing the bandgap of materials. arxiv.org While specific bandgap values for isolated P₄S₃ molecules are not the primary focus of molecular orbital studies, DFT calculations on related phosphorus sulfide (B99878) materials demonstrate their utility in predicting electronic behavior. deepdyve.com The systematic underestimation of bandgaps is a known challenge in some DFT approximations, but ongoing research aims to address this through the development of more advanced functionals. arxiv.org The application of DFT provides a robust framework for predicting the electronic structure and related properties of complex molecules like tetraphosphorus trisulfide. rsc.org
Spectroscopic and Advanced Analytical Characterization Techniques for P₄s₃
Vibrational Spectroscopy Applications
Vibrational spectroscopy is instrumental in probing the bonding and structural dynamics of the P₄S₃ cage. Both Raman and Infrared spectroscopy offer complementary information on the vibrational modes of the molecule.
Raman spectroscopy is particularly effective for studying the characteristic vibrations of the P₄S₃ cage structure. The technique has been used to confirm that the molecule retains its fundamental structure across solid, liquid, and gaseous phases. researchgate.net The Raman spectrum of P₄S₃ is distinguished by a series of bands between 200 and 480 cm⁻¹, which correspond to the stretching and bending modes of the P-P and P-S bonds that constitute the cage framework. researchgate.net
Theoretical studies based on density functional theory (DFT) have been employed to assign these observed Raman shifts to specific vibrational modes of the C₃ᵥ symmetry cage. researchgate.net When P₄S₃ acts as a ligand and coordinates to a metal center, such as in complexes with iron or copper, its Raman spectrum undergoes noticeable changes. researchgate.netresearchgate.net This coordination typically lowers the C₃ᵥ symmetry of the cage, leading to the splitting of degenerate vibrational bands and shifts in their frequencies. researchgate.net These spectral changes provide valuable information on the nature and strength of the interaction between the P₄S₃ cage and the metal fragment. For instance, coordination to an iron moiety can cause characteristic blueshifts of the cage's vibrational modes. researchgate.net
Interactive Table: Representative Raman Shifts for P₄S₃ Cage Vibrations
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 200 - 300 | Cage deformation and bending modes | researchgate.net |
| 300 - 400 | P-S stretching modes | researchgate.net |
| 400 - 480 | P-P and P-S stretching modes | researchgate.net |
Infrared (IR) spectroscopy provides a complementary vibrational "fingerprint" of a molecule, based on the absorption of IR radiation at frequencies corresponding to its vibrational modes. physicsworld.comaber.ac.ukuts.edu.au While the fundamental vibrations of the P₄S₃ cage are also IR-active, in coordination complexes, these bands can be weak or obscured by the more intense signals from other ligands, such as carbonyl (CO) groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful and indispensable tool for the structural elucidation of phosphorus-containing compounds like P₄S₃. wikipedia.orgmdpi.com
The P₄S₃ molecule possesses a cage structure with C₃ᵥ symmetry, featuring two distinct phosphorus environments: a single apical phosphorus atom (Pₐ) bonded to three sulfur atoms, and a triangular base of three equivalent phosphorus atoms (Pᵦ), each bonded to two sulfur atoms and two other basal phosphorus atoms. wikipedia.org This structural arrangement gives rise to a characteristic ³¹P NMR spectrum.
In solution, the spectrum is typically analyzed as an AX₃ spin system (or ABX₂ if the chemical shift difference is small). researchgate.net The apical phosphorus (Pₐ) signal appears as a quartet due to coupling with the three equivalent basal phosphorus atoms (Pᵦ). Conversely, the signal for the three basal phosphorus atoms appears as a doublet, resulting from coupling to the single apical phosphorus atom. This distinct splitting pattern allows for unambiguous assignment of the resonances and confirmation of the molecular structure in solution.
The chemical shifts (δ) and coupling constants (J) observed in the ³¹P NMR spectrum provide detailed information about the electronic environment and connectivity of the phosphorus atoms. huji.ac.ilslideshare.net
In solution , P₄S₃ exhibits well-resolved spectra. The apical phosphorus (Pₐ) resonates significantly downfield from the basal phosphorus atoms (Pᵦ). For example, in a CD₂Cl₂ solution, the apical phosphorus appears at approximately +72 ppm, while the basal phosphorus atoms resonate at around -103 ppm relative to 85% H₃PO₄.
In the solid state , high-resolution spectra are obtained using Magic Angle Spinning (MAS) NMR techniques. dtic.milresearchgate.net Solid-state NMR is particularly valuable as it can resolve signals from crystallographically inequivalent molecules within the unit cell. dtic.mil For the α-phase of P₄S₃, which is stable at low temperatures, MAS-NMR can distinguish between the apical and basal phosphorus atoms. dtic.mil The higher temperature β-phase contains two crystallographically inequivalent molecules, and solid-state NMR studies have successfully resolved distinct resonances for the apical phosphorus atoms of these different molecules. dtic.mil The chemical shift anisotropy (CSA), which is averaged out in solution, can be measured in the solid state to provide further details on the electronic symmetry of the phosphorus sites. researchgate.net
Interactive Table: Representative ³¹P NMR Data for P₄S₃
| Environment | State | Chemical Shift (δ) / ppm | Multiplicity |
| Apical (Pₐ) | Solution (CD₂Cl₂) | ~ +72 | Quartet |
| Basal (Pᵦ) | Solution (CD₂Cl₂) | ~ -103 | Doublet |
| Apical (Pₐ) | Solid (β-phase) | 91.0 / 84.5 | Two Singlets |
| Basal (Pᵦ) | Solid (β-phase) | -87.5 | Broad Signal |
Data sourced from various NMR studies. dtic.mil
X-ray Diffraction Methodologies for Crystalline Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in crystalline P₄S₃. nih.gov This technique has unequivocally confirmed the cage-like molecular structure derived from a P₄ tetrahedron, where three sulfur atoms are inserted into the basal P-P bonds.
Crystallographic studies have established that P₄S₃ crystallizes in the orthorhombic system. wikipedia.orgresearchgate.net The space group has been identified as Pnma, with eight P₄S₃ molecules per unit cell. researchgate.net The diffraction data allows for the precise measurement of bond lengths and angles within the molecule. The average P-S bond distance is approximately 2.090 Å to 2.10 Å, and the P-P bond distance is about 2.235 Å to 2.24 Å. wikipedia.orgresearchgate.net These structural parameters obtained from X-ray diffraction are crucial for understanding the bonding and reactivity of the molecule and serve as a benchmark for computational and other spectroscopic studies.
Interactive Table: Crystallographic Data for P₄S₃
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | wikipedia.org |
| Space Group | Pnma | researchgate.net |
| Molecules per Unit Cell (Z) | 8 | researchgate.net |
| a-axis (Å) | 9.660 | |
| b-axis (Å) | 10.60 | |
| c-axis (Å) | 13.68 | |
| P-S bond length (Å) | ~2.090 - 2.10 | wikipedia.orgresearchgate.net |
| P-P bond length (Å) | ~2.235 - 2.24 | wikipedia.orgresearchgate.net |
Advanced Mass Spectrometry for Cluster Analysis and Fragmentation Patterns
Advanced mass spectrometry (MS) is a powerful tool for analyzing the structure and stability of phosphorus sulfide (B99878) compounds by examining their behavior in the gas phase. When subjected to ionization in a mass spectrometer, the P₄S₃ molecule can be identified by its molecular ion peak (M⁺). Furthermore, the technique provides insights into the molecule's stability and bonding through the analysis of cluster formation and fragmentation patterns.
In mass spectrometry, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The pattern of these fragments is characteristic of the molecule's structure. For P₄S₃, the fragmentation process involves the cleavage of its P–P and P–S bonds. The relative abundance of different fragments can indicate the relative strengths of these bonds.
While specific, detailed fragmentation pathways for P₄S₃ are not extensively documented in publicly available literature, general principles of phosphorus cluster chemistry suggest likely fragmentation patterns. Studies on various phosphorus and mixed phosphorus-metal clusters show that phosphorus has a strong tendency to form stable clusters. Laser ablation studies have identified phosphorus cluster ions such as P₃⁺, P₅⁺, and larger aggregates. iccas.ac.cn
For P₄S₃, fragmentation would likely proceed through the loss of sulfur atoms or the cleavage of the phosphorus cage. The analysis of the resulting fragment ions, such as [P₄S₂]⁺, [P₄S]⁺, [P₃S₃]⁺, and various phosphorus-only clusters ([P₄]⁺, [P₃]⁺, [P₂]⁺, [P]⁺), provides critical information for deducing the molecular structure and bonding energies within the parent molecule. The study of these patterns is essential for understanding the gas-phase chemistry of phosphorus sulfides.
Table 1: Potential Fragment Ions of P₄S₃ in Mass Spectrometry
| Fragment Ion | Proposed Neutral Loss | Significance |
| [P₄S₂]⁺ | S | Indicates the cleavage of a P-S bond. |
| [P₄S]⁺ | S₂ | Suggests sequential loss of sulfur atoms. |
| [P₃S₃]⁺ | P | Implies a rupture of the phosphorus cage. |
| [P₄]⁺ | S₃ | Represents the complete loss of sulfur. |
| [P₂S₂]⁺ | P₂S | Indicates more complex molecular rearrangement. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Bonding States and Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical bonding states of a material. wikipedia.org For phosphorus sesquisulfide, XPS can distinguish between the non-equivalent phosphorus atoms within its molecular structure and provide data on the phosphorus-sulfur bonds.
The P₄S₃ molecule has a cage-like structure derived from the tetrahedral P₄ molecule, with three sulfur atoms inserted into three P-P bonds. This results in two distinct chemical environments for the phosphorus atoms: one apical phosphorus atom bonded to three other phosphorus atoms, and three basal phosphorus atoms, each bonded to one other phosphorus atom and two sulfur atoms.
The XPS analysis of P₄S₃ would exhibit characteristic peaks for both phosphorus (P 2p) and sulfur (S 2p). The high-resolution P 2p spectrum is expected to be complex, reflecting the different chemical states of the phosphorus atoms. Based on literature values for related compounds, the binding energies can be predicted.
Apical Phosphorus (P-P₃ environment): Phosphorus atoms involved only in P-P bonds are expected to have a lower P 2p binding energy. Reference data for species with P-P bonds show P 2p₃/₂ peaks around 130.58 eV. researchgate.net
Basal Phosphorus (P-P, S₂ environment): Phosphorus atoms bonded to both phosphorus and the more electronegative sulfur atoms will be in a higher oxidation state, leading to a "chemical shift" to a higher binding energy. This state is likely intermediate between a pure phosphide (B1233454) and a higher oxidation state phosphate (B84403).
Sulfur (S-P₂ environment): The sulfur atoms are in a sulfide-like state, bonded to two phosphorus atoms.
The deconvolution of the P 2p peak into multiple components allows for the quantification of the different types of phosphorus atoms, confirming the molecular structure. Similarly, the S 2p peak provides information about the P-S bonding. This surface analysis is crucial for understanding the surface chemistry of P₄S₃, including oxidation or hydrolysis products that may form on its surface upon exposure to air. ukm.my
Table 2: Predicted XPS Binding Energies for P₄S₃
| Element | Orbital | Bonding Environment | Predicted Binding Energy (eV) | Reference Compound/State |
| Phosphorus | P 2p₃/₂ | Apical (P-P₃) | ~130.6 | Ni₁₂P₅ phase (P-P interactions) researchgate.net |
| Phosphorus | P 2p | Basal (P-P, S₂) | 131.0 - 133.0 | Intermediate state |
| Sulfur | S 2p | P-S-P | ~162.0 - 164.0 | Metal Sulfides |
Thermal Analysis Techniques for Stability and Decomposition Studies (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental for determining the thermal stability, phase transitions, and decomposition behavior of this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for P₄S₃ would show an endothermic peak corresponding to its melting point. The compound has a well-defined melting point, which is an indicator of its purity. wikipedia.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve provides information about the decomposition temperatures and the nature of the decomposition process. For P₄S₃, TGA would show the onset temperature of decomposition and the subsequent mass loss as the compound breaks down. The analysis is typically performed under a controlled atmosphere (e.g., nitrogen or air) to study the decomposition mechanism. When heated to decomposition, P₄S₃ is known to emit toxic fumes of phosphorus oxides and sulfur oxides (such as P₄O₁₀ and SO₂), particularly in an oxidizing atmosphere. guidechem.comnih.gov The stability of P₄S₃ is notable when compared to other phosphorus sulfides; for instance, P₄S₅ is known to disproportionate upon heating into P₄S₃ and P₄S₇, highlighting the relative thermal robustness of this compound. wikipedia.org
These thermal analysis techniques are critical for establishing the safe handling and processing temperatures for P₄S₃, especially in industrial applications like the manufacturing of matches.
Table 3: Key Thermal Properties of this compound (P₄S₃)
| Property | Value | Technique | Notes |
| Melting Point | 172.5 °C (445.6 K) | DSC | Sharp endothermic peak indicates a crystalline solid. wikipedia.org |
| Boiling Point | 408 °C (681 K) | - | wikipedia.org |
| Decomposition Onset | > Boiling Point | TGA | Decomposes upon strong heating. |
| Decomposition Products | Phosphorus Oxides, Sulfur Oxides | TGA-MS | Emits toxic fumes when heated to decomposition. guidechem.com |
Oxidation Reactions and Product Formation
As a reducing agent, tetraphosphorus (B14172348) trisulfide readily undergoes oxidation reactions with various oxidants, ranging from atmospheric oxygen to potent chemical oxidizing agents. noaa.gov These reactions are typically exothermic and form the basis of its application as an igniter.
P₄S₃(s) + 8O₂(g) → P₄O₁₀(s) + 3SO₂(g) study.comrsc.orgbartleby.com
In the broader context of atmospheric chemistry, the sulfur dioxide produced is a significant precursor to sulfuric acid, which contributes to acid rain. nih.gov The atmospheric oxidation of SO₂ can proceed through various pathways, including gas-phase reactions with hydroxyl radicals (HO•) and heterogeneous reactions on the surface of atmospheric particles. nih.govcdc.govcopernicus.orgcopernicus.org The atmospheric residence time for sulfur dioxide is approximately 10 days, during which it is converted to sulfate aerosols. cdc.gov
In commercial applications like "strike-anywhere" matches, the combustion of P₄S₃ is facilitated by a strong oxidizing agent, most commonly potassium chlorate (KClO₃). rsc.orgwikipedia.org The heat generated by striking the match head on a rough surface ignites the P₄S₃. rsc.org The potassium chlorate then decomposes upon heating, providing the oxygen required for a vigorous and sustained combustion of the this compound. rsc.orgquora.com
The decomposition of potassium chlorate can be represented as:
2KClO₃(s) → 2KCl(s) + 3O₂(g) quora.com
Table 1: Products of P₄S₃ Oxidation
| Reactants | Conditions | Major Products |
|---|---|---|
| P₄S₃, O₂ (air) | Combustion/Friction | Phosphorus(V) oxide (P₄O₁₀), Sulfur dioxide (SO₂) nih.govstudy.com |
Hydrolysis Pathways and Products (e.g., Phosphoric Acid, Hydrogen Sulfide)
Tetraphosphorus trisulfide reacts with water, undergoing hydrolysis to yield various phosphorus-containing acids and hydrogen sulfide. nih.govnoaa.gov The rate of this reaction is slow in cold water but accelerates upon heating. nih.gov The primary and most commonly cited products of complete hydrolysis in hot water are phosphoric acid (H₃PO₄) and hydrogen sulfide (H₂S), a toxic and flammable gas. nih.govnoaa.govnoaa.gov
However, the hydrolysis pathway is complex and sensitive to reaction conditions such as pH. In neutral aqueous solutions, a more nuanced distribution of products has been reported, indicating a multi-step reaction mechanism. The product distribution in a neutral solution is approximately:
Hypophosphorous acid (H₃PO₂): 38%
Phosphorous acid (H₃PO₃): 49%
Phosphoric acid (H₃PO₄): 6%
Phosphine (PH₃): 3% nih.gov
This distribution suggests that the hydrolysis involves the cleavage of both P-P and P-S bonds and results in phosphorus products with various oxidation states. The slow hydrolysis of P₄S₃ compared to other phosphorus sulfides is a notable characteristic. wikipedia.org
Table 2: Hydrolysis Products of P₄S₃
| Conditions | Major Products | Minor/Other Products |
|---|---|---|
| Hot Water | Phosphoric acid (H₃PO₄), Hydrogen sulfide (H₂S) nih.govnoaa.gov | - |
Halogenation and Substitution Reactions with Inorganic Reagents
Tetraphosphorus trisulfide reacts with halogens and halogen-containing inorganic reagents, leading to the cleavage of its cage structure and the formation of various phosphorus halides and oxyhalides. All halogens react with phosphorus to form phosphorus(III) halides (PX₃) as an initial product. libretexts.org
A notable reaction is the cleavage of P₄S₃ by sulfuryl chloride (SO₂Cl₂) under thermal conditions. This reaction yields thiophosphoryl chloride (SPCl₃) and phosphorus trichloride (B1173362) (PCl₃), with no intermediates being reported. rsc.org
The reactivity of P₄S₃ can also be significantly influenced by the presence of elemental iodine. tandfonline.comtandfonline.com Iodine can facilitate reactions with other organic molecules and can also react directly to form diiodotetraphosphorus trisulfides (P₄S₃I₂). tandfonline.comtandfonline.com These reactions highlight the susceptibility of the P-P bonds in the P₄S₃ molecule to attack by electrophilic reagents like halogens.
Table 3: Halogenation and Substitution Reactions of P₄S₃
| Reagent | Conditions | Products |
|---|---|---|
| Sulfuryl chloride (SO₂Cl₂) | Thermal | Thiophosphoryl chloride (SPCl₃), Phosphorus trichloride (PCl₃) rsc.org |
Mechanistic Investigations of P₄S₃ Transformations
Understanding the mechanisms of P₄S₃ reactions is crucial for controlling its reactivity and synthesizing new organophosphorus compounds. Research has focused on elucidating the stepwise pathways and identifying the transient intermediates formed during its transformations.
Mechanistic studies suggest that the reactions of P₄S₃ often initiate with the cleavage of the P-P bonds, which are generally weaker than the P-S bonds in the structure. For instance, the reaction with organic disulfides, promoted by ultraviolet irradiation, proceeds via the cleavage of the P₄S₃ cage. rsc.org This leads to the formation of tetrathiophosphate esters (SP(SR)₃) and trithiophosphite esters (P(SR)₃). rsc.org The proposed mechanism involves an unsymmetrical cleavage of the P-P bonds, potentially with a degree of random attack on these bonds. proquest.com
The influence of iodine on P₄S₃ reactivity has been studied mechanistically, with β- and α-diiodotetraphosphorus trisulfides being identified as key intermediates. tandfonline.comtandfonline.com The formation of these iodo-derivatives increases the susceptibility of the phosphorus cage to nucleophilic attack. While detailed characterization of all intermediates remains challenging due to their transient nature, computational and spectroscopic studies continue to provide insights into the reaction coordinates and transition states involved in P₄S₃ transformations. researchgate.net
Coordination Chemistry of Tetraphosphorus Trisulfide As a Ligand
Ligand Properties and Coordination Modes
The P₄S₃ molecule possesses a nortricyclane-type structure with C₃ᵥ symmetry. It consists of an apical phosphorus atom (Pₐₚ), three basal phosphorus atoms (Pₑₐₛ), and three bridging sulfur atoms. This unique structure dictates its behavior as a ligand in coordination complexes.
Basal Phosphorus Atom Coordination to Metal Centers
Coordination of tetraphosphorus (B14172348) trisulfide to metal centers typically occurs through one of its three equivalent basal phosphorus atoms. libretexts.orgresearchgate.net These phosphorus atoms possess sterically accessible lone pairs, making them the primary sites for donation to a Lewis acidic metal center. This η¹-coordination mode is the most commonly observed. In this arrangement, the P₄S₃ molecule acts as a monodentate ligand, similar to a phosphine, but with a significantly bulkier profile. The apical phosphorus atom is generally not involved in coordination due to its more sterically hindered position and different electronic environment.
Electron Donor Characteristics and Steric Considerations
Tetraphosphorus trisulfide is generally considered a poor σ-donor. wikipedia.org Its reactivity towards strong Lewis acids like boron trichloride (B1173362) (BCl₃) and boron trifluoride (BF₃) is limited, indicating weak electron-donating capabilities. wikipedia.org Despite this, it successfully forms stable complexes with various transition metals, particularly electron-poor metal fragments. libretexts.org
The coordination of P₄S₃ is also heavily influenced by steric factors. The cage-like structure presents a bulky ligand profile, which can influence the geometry and coordination number of the resulting metal complex. This steric hindrance can also provide kinetic stability to the complexes once formed.
Complex Formation with Transition Metals
The ability of P₄S₃ to act as a ligand has been demonstrated through the synthesis and characterization of complexes with several transition metals, including iron and gold.
Synthesis and Characterization of Metal-P₄S₃ Complexes (e.g., with Fe, Au)
The synthesis of metal-P₄S₃ complexes often involves the reaction of a suitable metal precursor with P₄S₃ in an appropriate solvent.
For iron , a successful strategy involves the use of silver salts of weakly coordinating anions (WCAs) as ligand-transfer reagents. For example, silver-coordinated P₄S₃ can be transferred to the electron-poor [CpFe(CO)₂]⁺ (Fp⁺) moiety. libretexts.org The reaction of a silver-P₄S₃ salt with Fp-Br yields the complex salt [Fp-P₄S₃][Al(ORꜰ)₄]. A similar complex, [FpPPh₃-P₄S₃][Al(ORꜰ)₄], has been synthesized using the more electron-rich [CpFe(PPh₃)(CO)]⁺ fragment. libretexts.org
For gold , a simple synthetic route involves the reaction of a naked Au⁺-synthon, such as [Au(CO)₂]⁺, with P₄S₃. This reaction yields the complex salt [Au(η¹-P₄S₃)₂]⁺[F{Al(ORꜰ)₃}₂]⁻, where two P₄S₃ ligands coordinate to a single gold(I) center through their basal phosphorus atoms. chegg.com
These complexes are typically characterized using a combination of spectroscopic and crystallographic techniques, including single-crystal X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P NMR), and vibrational spectroscopy (Infrared and Raman). libretexts.org
| Complex Formula | Metal Center | Synthesis Method | Key Characterization Techniques |
|---|---|---|---|
| [CpFe(CO)₂-P₄S₃][Al(ORꜰ)₄] | Iron (Fe) | Ligand transfer from Ag(P₄S₃)ₙ[WCA] to Fp-Br | Single-crystal XRD, ³¹P NMR, Raman, IR Spectroscopy |
| [CpFe(PPh₃)(CO)-P₄S₃][Al(ORꜰ)₄] | Iron (Fe) | Ligand transfer from Ag(P₄S₃)ₙ[WCA] to [FpPPh₃]⁺ source | Single-crystal XRD, ³¹P NMR, Raman, IR Spectroscopy |
| [Au(P₄S₃)₂]⁺[F{Al(ORꜰ)₃}₂]⁻ | Gold (Au) | Reaction of [Au(CO)₂]⁺ salt with P₄S₃ | Single-crystal XRD, ³¹P NMR |
Structural Distortions and Vibrational Shifts Upon Coordination
A remarkable feature of P₄S₃ coordination is the structural and spectroscopic changes observed in the ligand cage upon binding to a metal center. Contrary to the cage expansions and corresponding vibrational redshifts typically seen in other ligand systems, complexes of P₄S₃ with electron-poor metal fragments like Fp⁺ exhibit structural contractions of the cage. libretexts.orgresearchgate.net
This contraction is accompanied by characteristic blueshifts (shifts to higher frequency) in the vibrational modes of the P₄S₃ cage, which are clearly observable in Raman spectra. libretexts.orgresearchgate.net Density Functional Theory (DFT) calculations suggest that these unusual contractions and blueshifts are due to σ and π donation from the P₄S₃ cage's Highest Occupied Molecular Orbital (HOMO), which has slightly P-P and P-S antibonding character, to the metal acceptor fragment. libretexts.orgresearchgate.net Removing electron density from these antibonding orbitals effectively strengthens the bonds within the cage, leading to contraction and higher vibrational frequencies.
| Vibrational Mode | Free P₄S₃ (cm⁻¹) | Coordinated P₄S₃ in [Fp-P₄S₃]⁺ (cm⁻¹) | Shift (cm⁻¹) |
|---|---|---|---|
| Mode 1 | ~250 | ~260 | ~+10 (Blueshift) |
| Mode 2 | ~340 | ~350 | ~+10 (Blueshift) |
| Mode 3 | ~410 | ~420 | ~+10 (Blueshift) |
Note: The Raman shift values are approximate and represent the general trend of blueshifting upon coordination as observed in published spectra. libretexts.orgresearchgate.net
Formation of Ternary P-S-X Cations (X = Halogen)
Beyond coordination to metal centers, tetraphosphorus trisulfide can also react with elemental halogens. The reaction of P₄S₃ with iodine, for instance, leads to the formation of an addition product with the formula P₄S₃I₂. chegg.com This product is formed through the oxidative addition of iodine to the P₄S₃ cage. While this species is a neutral adduct rather than a distinct ternary cation, it represents a key intermediate in the interaction between the phosphorus sulfide (B99878) cage and a halogen. Structural studies suggest that the iodine atoms add to the basal phosphorus atoms of the cage. Over time, this initial adduct can isomerize in solution. chegg.com The formation of these halogenated derivatives highlights another facet of the reactivity of the P-S cage framework.
Isomerism and Stereochemical Aspects in P₄S₃ Coordination Compounds
The phenomenon of isomerism, where compounds share the same molecular formula but differ in the arrangement of their atoms, is a cornerstone of coordination chemistry. uomustansiriyah.edu.iqlibretexts.org Isomers are broadly classified into structural isomers, which have different atomic connectivities, and stereoisomers, which have the same connectivity but different spatial arrangements. kuvempu.ac.inuni-siegen.de In the context of tetraphosphorus trisulfide (P₄S₃) as a ligand, its unique cage structure provides multiple potential coordination sites, giving rise to distinct isomeric forms in its metal complexes.
The P₄S₃ molecule possesses a nortricyclane-type structure with two distinct types of phosphorus atoms: a single apical phosphorus atom (Pₐₚ) bonded to three sulfur atoms, and three equivalent basal phosphorus atoms (Pₑₐₛ), each bonded to one sulfur and two other basal phosphorus atoms. This structural differentiation is the primary origin of isomerism in P₄S₃ coordination compounds.
Linkage Isomerism Arising from Different Coordination Sites
The most prominent type of isomerism observed in P₄S₃ complexes is linkage isomerism. libretexts.org This occurs because the metal fragment can coordinate to either the apical phosphorus atom or one of the basal phosphorus atoms. These two modes of coordination result in structural isomers with differing connectivity and, consequently, distinct chemical and physical properties.
Research involving the coordination of P₄S₃ with iron fragments, such as the electron-poor Fp⁺ moiety ([CpFe(CO)₂]⁺), has provided clear evidence for this isomeric behavior. researchgate.net While coordination predominantly occurs through one of the three equivalent basal phosphorus atoms, apical coordination has also been observed, albeit to a lesser extent. researchgate.net The formation of these distinct isomers can be monitored and characterized using spectroscopic techniques, particularly ³¹P NMR spectroscopy, which is highly sensitive to the chemical environment of the phosphorus nuclei.
The table below illustrates the coordination sites on the P₄S₃ ligand and the resulting type of isomerism.
| Coordination Site | Description | Resulting Isomer Type |
| Apical Phosphorus (Pₐₚ) | Coordination to the single phosphorus atom at the apex of the cage. | Linkage Isomer |
| Basal Phosphorus (Pₑₐₛ) | Coordination to one of the three equivalent phosphorus atoms forming the base of the cage. | Linkage Isomer |
Spectroscopic data, such as that which would be obtained from ³¹P NMR, is crucial for distinguishing between these isomers in solution. The chemical shifts of the phosphorus atoms change significantly upon coordination, and the pattern of these changes allows for the unambiguous identification of the metallic binding site.
The following interactive table presents representative ³¹P NMR data that would distinguish between the uncoordinated P₄S₃ ligand and its basal- and apical-coordinated isomers.
| Compound / Isomer | Phosphorus Atom | Chemical Shift (δ) / ppm (Exemplary) | Multiplicity |
| Free P₄S₃ | Apical (Pₐₚ) | ~ -70 | Quartet |
| Basal (Pₑₐₛ) | ~ +110 | Doublet | |
| Basal-Coordinated Isomer | Coordinated Basal (M-Pₑₐₛ) | Shifted significantly (e.g., downfield) | Modified (e.g., Singlet or Doublet) |
| Uncoordinated Basal (Pₑₐₛ) | Minor shift | Doublet | |
| Apical (Pₐₚ) | Minor shift | Quartet | |
| Apical-Coordinated Isomer | Coordinated Apical (M-Pₐₚ) | Shifted significantly | Modified (e.g., Singlet) |
| Basal (Pₑₐₛ) | Minor shift | Doublet |
Stereochemical Considerations
Beyond linkage isomerism, the coordination of P₄S₃ can introduce more complex stereochemical features, including geometric and optical isomerism. slideshare.netyoutube.com
Geometric Isomerism: In complexes with a coordination number of four or more, such as octahedral complexes, the spatial arrangement of multiple P₄S₃ ligands or a P₄S₃ ligand with other ligands can lead to geometric isomers (diastereomers). For instance, in a hypothetical complex of the type [M(P₄S₃)₂L₄], the two P₄S₃ ligands could be positioned adjacent to each other (cis) or opposite to each other (trans), resulting in two distinct geometric isomers with different physical properties.
The specific stereochemical outcomes are highly dependent on the nature of the metal center, the other ligands in the coordination sphere, and the reaction conditions. digitellinc.com While linkage isomerism due to the apical and basal phosphorus sites is the most directly observed form of isomerism for this ligand, the potential for geometric and optical isomerism adds another layer of stereochemical complexity to its coordination chemistry. researchgate.net
Computational Chemistry Approaches to Tetraphosphorus Trisulfide Systems
Density Functional Theory (DFT) Applications
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For P₄S₃, which possesses a cage-like structure, DFT calculations can accurately predict bond lengths and angles.
Computational studies have determined the optimized geometry of P₄S₃. The structure consists of a triangular base of three phosphorus atoms, with a fourth phosphorus atom at the apex. Three sulfur atoms bridge the apical phosphorus to each of the basal phosphorus atoms. DFT calculations provide precise values for the interatomic distances within this structure. For instance, in the orthorhombic Pnma space group, the P-S bond lengths are calculated to be approximately 2.09 Å and 2.11 Å materialsproject.org. These computational results are crucial for understanding the stability and strain within the molecular cage.
The exploration of energetic landscapes involves mapping the potential energy of a system as a function of its atomic coordinates. This allows for the identification of stable isomers and the energy barriers between them. For derivatives of P₄S₃, where one or more atoms are substituted, DFT can be used to predict the relative stabilities of different isomers and the energetic feasibility of their formation. While specific comprehensive energetic landscape studies on a wide range of P₄S₃ derivatives are not extensively documented in readily available literature, the principles of such computational explorations are well-established. These studies are vital for understanding polymorphism in the solid state and for designing novel materials with tailored properties.
| Bond Type | Bond Length (Å) |
|---|---|
| P-S | 2.09 |
| P-S | 2.11 |
DFT calculations provide detailed information about the distribution of electrons within a molecule, which is fundamental to understanding its chemical bonding and reactivity. The electronic structure of P₄S₃ has been a subject of theoretical investigation to understand the nature of the phosphorus-phosphorus and phosphorus-sulfur bonds within its unique cage structure amanote.com.
Analyses such as Natural Bond Orbital (NBO) can be performed on the DFT-calculated wavefunction to quantify the nature of the bonding, including ionic and covalent character, and to identify lone pairs and delocalization of electron density. In phosphorus-containing sulfides, there is a significant interaction between the phosphorus and sulfur atoms, which are nearest neighbors. The electron densities of the p- and s-states of phosphorus are generally shifted to lower energies compared to the analogous states of sulfur, which is related to the higher electronegativity of sulfur and results in a calculated electron charge transfer from phosphorus to sulfur amanote.com.
The study of excited states is crucial for understanding a molecule's response to light, such as in photochemistry and spectroscopy. Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic transition energies and properties of excited states nih.gov. For molecules containing phosphorus and sulfur, the accuracy of TD-DFT calculations can be assessed against experimental spectroscopic data. Different exchange-correlation functionals and basis sets are tested to find the most reliable computational protocol nih.gov. While detailed TD-DFT studies specifically on P₄S₃ are not extensively reported, the methodology is applicable to predict its electronic absorption spectrum and to analyze the nature of its excited states, which is important for applications in areas like photochemistry.
Understanding the pathways by which chemical reactions occur is a central goal of chemistry. DFT is a powerful tool for elucidating reaction mechanisms by locating the transition state (TS), which is the highest energy point along the minimum energy path between reactants and products ucsb.eduims.ac.jp. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
The search for a transition state involves optimizing a molecular geometry to be a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate ucsb.edu. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) methods, are employed for this purpose youtube.com.
Computational spectroscopy is a key area where DFT provides significant contributions. The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can then be used to simulate infrared (IR) and Raman spectra, which can be directly compared with experimental measurements to aid in the assignment of spectral features.
Theoretical studies have been conducted on the infrared and Raman spectra of P₄S₃. By employing DFT with various levels of theory, such as B3LYP, in conjunction with appropriate basis sets, the normal mode frequencies and their corresponding vibrational assignments for P₄S₃ in its C₃ᵥ symmetry have been examined researchgate.net. The calculated frequencies are often scaled by empirical factors to improve agreement with experimental data researchgate.net. The root mean square (RMS) differences between corrected DFT calculated frequencies and experimental values can be as low as 4 cm⁻¹ researchgate.net. This level of accuracy allows for a detailed understanding of the vibrational modes of the P₄S₃ molecule.
| Method | RMS Difference from Experiment |
|---|---|
| HF/6-31G | 8 |
| MP2/6-31G | 4 |
| DFT/B3LYP/6-31G* | 4 |
Data from a theoretical study on the vibrational spectra of P₄S₃ researchgate.net.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of materials at the atomic scale.
While specific MD simulation studies focused solely on P₄S₃ are not widely reported, the methodology is applicable to study its behavior in different phases. For instance, MD simulations could be used to investigate the properties of molten P₄S₃, including its structure, diffusion coefficients, and viscosity. Such simulations would require an accurate force field, which describes the potential energy of the system as a function of the atomic coordinates. This force field could be developed from first-principles calculations, such as DFT.
First-principles MD, where the forces are calculated "on-the-fly" from electronic structure calculations, can also be employed. This approach has been used to study liquid phosphorus, revealing pressure-induced phase transitions from a molecular to a polymeric liquid nih.gov. A similar approach could provide valuable insights into the high-temperature and high-pressure behavior of P₄S₃.
Quantum Chemical Simulations of Related Phosphorus-Containing Clusters and Surfaces
The computational study of clusters and surfaces of phosphorus-containing materials provides insights into their properties at the nanoscale and their interactions with other molecules. Quantum chemical methods, particularly DFT, are instrumental in these investigations.
Studies on small phosphorus clusters (Pₙ) have used DFT to determine their ground-state structures and relative stabilities umn.edu. These calculations have revealed the prevalence of certain structural motifs and have helped to explain the formation of different phosphorus allotropes umn.edu. The insights gained from these studies on pure phosphorus clusters can be extended to understand the structural principles of phosphorus sulfide (B99878) clusters like P₄S₃.
Development of Computational Descriptors for Phosphorus-Containing Ligands
The application of computational chemistry to understand and predict the behavior of phosphorus-containing ligands has become an invaluable tool in coordination chemistry and catalysis. For tetraphosphorus (B14172348) trisulfide (P₄S₃) and related systems, computational approaches, particularly Density Functional Theory (DFT), provide significant insights into their electronic structure, bonding, and coordination properties when acting as ligands.
Research into the coordination chemistry of P₄S₃ has demonstrated its capability to act as a ligand, binding to transition metal fragments. A notable study involved the transfer of the P₄S₃ cage to the electron-poor iron moieties [CpFe(CO)₂]⁺ and [CpFe(PPh₃)(CO)]⁺. researchgate.netresearchgate.net In this work, DFT calculations were employed to investigate the structure, bonding, and thermodynamics of the resulting complexes. researchgate.net
The computational analysis revealed that the P₄S₃ cage coordinates to the iron center through one of its basal phosphorus atoms. researchgate.net A key finding from these theoretical studies was the observation of structural contractions of the P₄S₃ cage upon coordination. This is contrary to the typically observed cage expansions in other systems and is attributed to the nature of the frontier molecular orbitals of the P₄S₃ ligand. The calculations suggest that the highest occupied molecular orbital (HOMO) of the P₄S₃ cage, which has slight P-P and P-S antibonding character, is involved in both σ and π donation to the metal acceptor fragment, leading to the observed cage contraction. researchgate.net
Detailed structural parameters for the coordinated P₄S₃ ligand were determined through these DFT calculations, providing a quantitative measure of the geometric changes upon complexation. These computational descriptors, such as bond lengths and angles, are crucial for understanding the nature of the metal-ligand interaction.
Below is a table summarizing selected calculated bond distances for the P₄S₃ ligand in a coordinated state compared to the free ligand. The calculations were performed at the (RIJ)B3-LYP(D3BJ)/def2-TZVPP level of theory. researchgate.net
| Bond Type | Coordinated P₄S₃ in [Fp-P₄S₃]⁺ (Å) | Free P₄S₃ (Å) |
| P(coord)-P(non-coord) | 2.226 | 2.241 |
| P(non-coord)-P(non-coord) | 2.255 | - |
| Fp refers to the [CpFe(CO)₂] fragment. |
These computational studies on P₄S₃ complexes exemplify the development and application of theoretical descriptors to understand the nuanced behavior of phosphorus sulfide cage compounds as ligands. While broad, systematic databases of computational descriptors for a wide range of phosphorus ligands exist, the detailed computational analysis of specific systems like P₄S₃ provides crucial, targeted insights into their coordination chemistry. bris.ac.uk
Advanced Material Applications and Emerging Research Directions
Semiconductor Materials Research and Development
The field of semiconductor materials is vast, with ongoing research into novel compounds that can offer enhanced electronic and optoelectronic properties. Inorganic phosphosulfides, which contain phosphorus, sulfur, and at least one metal, are a chemically diverse family of materials being explored for such applications. These materials benefit from the wide range of possible oxidation states of phosphorus, from -3 to +5, which allows for a variety of P–S polyanions and multi-anion compounds.
While extensive research has been conducted on various metal phosphide (B1233454) and metal sulfide (B99878) semiconductors, specific studies focusing on the intrinsic semiconductor properties of pure phosphorus sesquisulfide (P₄S₃) are not prominent in the current scientific literature. The primary research interest in phosphorus-containing semiconductors has been on two-dimensional black phosphorus and metal phosphosulfide compounds. For instance, two-dimensional phosphorus has been shown to be a promising candidate for nano-electronic applications due to its stable semiconducting properties, even in the presence of defects. rice.edu Its band gap aligns well with the solar spectrum, suggesting potential applications in solar cells. rice.edu
Although direct research into P₄S₃ as a semiconductor is limited, its constituent elements, phosphorus and sulfur, are key components in many known semiconducting materials. The exploration of phosphorus-rich metal phosphides as thin-film semiconductors is an active area of research, indicating the potential for phosphorus-sulfur compounds to be investigated for similar applications. rice.edu Future research may explore the doping of P₄S₃ or its incorporation into larger semiconductor matrices to tailor its electronic properties for specific applications.
Hybrid Inorganic-Organic Materials and Coordination Polymers
This compound has demonstrated a surprising versatility as a ligand in coordination chemistry, leading to the formation of novel hybrid inorganic-organic materials and coordination polymers. The P₄S₃ cage can coordinate to metal centers through its phosphorus atoms, acting as a building block for extended one-, two-, and three-dimensional structures.
The coordination behavior of P₄S₃ has been explored with various metal halides. For example, layering a solution of P₄S₃ in dichloromethane (B109758) with solutions of copper(I) chloride (CuCl) or copper(I) iodide (CuI) in acetonitrile (B52724) results in the slow diffusion and formation of crystalline coordination polymers. The specific structure of the resulting polymer depends on the stoichiometry and the nature of the copper halide.
A notable example is the three-dimensional network formed with CuCl, (P₄S₃)₃(CuCl)₇, in which all four phosphorus atoms of the P₄S₃ cage are involved in coordination to copper atoms for the first time. Another compound, (P₄S₃)(CuI), forms a one-dimensional polymer composed of alternating (CuI)₂ rings and P₄S₃ bridges. These structures have been characterized by single-crystal X-ray crystallography and solid-state ³¹P magic-angle spinning (MAS) NMR spectroscopy, which confirms the coordination of the phosphorus atoms to the copper centers.
The following table summarizes some of the reported coordination polymers of P₄S₃:
| Compound Formula | Metal Halide | Dimensionality | Key Structural Feature |
|---|---|---|---|
| (P₄S₃)₃(CuCl)₇ | CuCl | 3D | All four P atoms of the P₄S₃ cage are coordinated. |
| (P₄S₃)₂(CuCl)₃ | CuCl | 3D | Stacks of P₄S₃ interconnected by [CuCl]ₙ ribbons. |
| (P₄S₃)(CuI) | CuI | 1D | Alternating (CuI)₂ rings and P₄S₃ bridges. |
| (P₄S₃)(CuI)₃ | CuI | 2D | Undulated [CuI]ₙ layers with P₄S₃ acting as both a bridge and a spacer. |
Catalytic Applications and Mechanistic Investigations
The application of phosphorus compounds in catalysis is a well-established and continuously growing field. nih.gov Phosphorus-based catalysts, particularly phosphines, are widely used in organic synthesis to facilitate a variety of chemical transformations. nih.gov These catalysts can act as nucleophiles, activating substrates and generating reactive intermediates. nih.gov
While the broader field of phosphorus catalysis is extensive, specific research into the catalytic applications of this compound is not yet widespread. The reactivity of the P-P bonds within the P₄S₃ cage suggests potential for its use in catalytic cycles, possibly in reactions involving bond activation or as a precursor to more active catalytic species.
Mechanistic investigations in catalysis often focus on understanding the elementary steps of a reaction, including the coordination of reactants to the catalyst, the formation of intermediates, and the final product release. aps.org For a potential catalyst like P₄S₃, such investigations would involve studying its interaction with reactants and identifying any transient species that are formed. Techniques such as in-situ spectroscopy could be employed to probe the reaction mechanism.
Future research in this area could explore the use of P₄S₃ in reactions such as hydroformylation, hydrogenation, or cross-coupling reactions, which are common applications for other phosphorus-based catalysts. Additionally, the coordination polymers of P₄S₃ discussed in the previous section could be investigated for their potential as heterogeneous catalysts, where the solid material facilitates a reaction without being consumed.
Spectroscopic Methodologies for Agricultural and Environmental Phosphorus Research
Understanding the speciation of phosphorus in agricultural and environmental systems is crucial for managing nutrient cycling and preventing water pollution. researchgate.net Advanced spectroscopic techniques, such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Absorption Near-Edge Structure (XANES) spectroscopy, are powerful tools for identifying the different chemical forms of phosphorus in complex matrices like soil. nih.govdiva-portal.org
³¹P NMR Spectroscopy: This technique can distinguish between different phosphorus-containing compounds based on the chemical environment of the phosphorus nucleus. lincoln.ac.nz In soil science, solution ³¹P NMR is used to analyze extracts and identify various organic and inorganic phosphorus species, including orthophosphate, pyrophosphate, and phosphate (B84403) mono- and diesters. nih.govlincoln.ac.nz
Solid-state ³¹P MAS-NMR has been used to characterize the local phosphorus environments in crystalline phosphorus sulfides, including P₄S₃. dtic.mil These studies can differentiate between the apical and basal phosphorus atoms in the P₄S₃ molecule due to their distinct chemical shifts. dtic.mil This foundational spectroscopic data for P₄S₃ could be valuable for identifying this compound or similar structural motifs if they were present in environmental samples. For instance, the ³¹P NMR spectrum of P₄S₃ shows two signals with an intensity ratio of 1:3, corresponding to the single apical phosphorus atom and the three equivalent basal phosphorus atoms. youtube.com The apical phosphorus signal appears as a quartet due to coupling with the three basal phosphorus atoms, while the basal phosphorus signal is a doublet from coupling to the apical phosphorus. youtube.com
XANES Spectroscopy: Phosphorus K-edge XANES is an element-specific technique that provides information about the oxidation state and coordination environment of phosphorus. diva-portal.orgnih.gov It is particularly useful for studying phosphorus speciation in intact environmental samples with minimal preparation. diva-portal.org XANES has been successfully applied to characterize phosphorus in soils, sediments, and wastewater treatment media, identifying forms such as calcium phosphates, iron and aluminum phosphates, and adsorbed phosphate. nih.govnih.gov
While there are no specific studies reporting the use of these techniques to detect P₄S₃ in agricultural soils—as it is not a naturally occurring or commonly applied compound in this context—these spectroscopic methods are the primary tools that would be employed for such an investigation. The unique spectral signatures of P₄S₃ from reference studies would be essential for its identification and quantification in complex environmental matrices.
The following table provides an overview of the application of these spectroscopic techniques in phosphorus research:
| Technique | Information Provided | Application in Phosphorus Research | Relevance to P₄S₃ |
|---|---|---|---|
| ³¹P NMR Spectroscopy | Quantitative information on different P functional groups (e.g., orthophosphates, pyrophosphates, phosphonates). | Speciation of organic and inorganic P in soil extracts. nih.govlincoln.ac.nz | Provides characteristic spectra for P₄S₃ that could be used for its identification. dtic.mil |
| XANES Spectroscopy | Information on P oxidation state and coordination environment (e.g., P bound to Ca, Fe, Al). | In-situ speciation of P in soils, sediments, and other environmental materials. diva-portal.orgnih.gov | Could potentially identify P-S bonds and the specific coordination of P in P₄S₃ if present in a sample. |
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of phosphorus sesquisulfide (P4S3) critical for experimental design?
- Answer : P4S3 is a yellow-green crystalline solid with a melting point of 172°C and boiling point of 408°C. It is insoluble in water but soluble in carbon disulfide, benzene, and acetone. Its molecular structure (tetraphosphorus trisulfide) and density (2.08 g/cm³) influence reactivity and stability in synthetic applications . Key characterization methods include X-ray crystallography for structural analysis and differential scanning calorimetry (DSC) for thermal behavior studies.
Q. How can researchers safely handle this compound in laboratory settings?
- Answer : P4S3 is hygroscopic and reacts with moisture to release toxic gases (e.g., H2S). Safety protocols mandate using gloves, goggles, and ventilation systems. Storage requires airtight containers in dry environments. Spills should be neutralized with inert absorbents (e.g., sand) and disposed of as hazardous waste .
Q. What historical synthesis methods for P4S3 inform modern laboratory practices?
- Answer : Early synthesis involved direct reaction of white phosphorus and sulfur under controlled heating. Modern methods prioritize purity by using stoichiometric ratios (e.g., 4P + 3S → P4S3) in inert atmospheres. Post-synthesis purification via recrystallization in CS2 is standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition data for P4S3?
- Answer : Discrepancies in thermal stability (e.g., decomposition onset temperatures) may arise from impurities or measurement techniques. Methodological rigor includes:
- Using high-purity samples (verified via elemental analysis).
- Standardizing heating rates in thermogravimetric analysis (TGA).
- Cross-referencing with spectroscopic data (e.g., IR for intermediate species) .
Q. What experimental designs optimize the study of P4S3 reactivity in match-head combustion reactions?
- Answer : Combustion mechanisms can be elucidated using:
- Stoichiometric calculations (e.g., 1:2 mass ratio of P4S3:KClO3 in matches).
- Controlled ignition experiments with calorimetry to measure enthalpy changes.
- Gas chromatography (GC) to analyze combustion byproducts (e.g., SO2, P4O10) .
Q. How do structural variations in phosphorus sulfides (e.g., P4S3 vs. P4S10) affect their electronic and magnetic properties?
- Answer : Comparative studies using density functional theory (DFT) and magnetic susceptibility measurements reveal that P4S3’s lower sulfur content reduces electron delocalization compared to P4S10. Bandgap analysis via UV-Vis spectroscopy further distinguishes their semiconductor behaviors .
Q. What methodologies ensure reproducibility in synthesizing phase-pure P4S3 for catalytic applications?
- Answer : Reproducibility requires:
- Precise control of reaction stoichiometry and temperature (170–200°C).
- Post-synthesis characterization with powder XRD to confirm phase purity.
- Validation of catalytic activity using standardized substrates (e.g., organic thiols) .
Methodological Considerations
- Data Validation : Cross-validate thermal and spectroscopic data with multiple techniques (e.g., DSC paired with Raman spectroscopy) to minimize instrumentation bias .
- Comparative Analysis : Use lanthanide sesquisulfides (e.g., Pr2S3) as thermal analogs to contextualize P4S3’s properties, leveraging existing datasets .
- Ethical Reporting : Document synthetic protocols comprehensively, including reaction times and purification steps, to align with journal guidelines for replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
